![molecular formula C19H26N2O B5495060 1,2-cycloheptanedione (4-cyclohexylphenyl)hydrazone](/img/structure/B5495060.png)
1,2-cycloheptanedione (4-cyclohexylphenyl)hydrazone
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Description
Hydrazones are a class of organic compounds that fall under the Schiff base family. They have a basic structure of R1R2C=NNR3R4 . 1,2-Cycloheptanedione is a chemical compound with the linear formula C7H10O2 .
Synthesis Analysis
Hydrazones can be synthesized by combining suitable aldehydes with hydrazides . The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with hydrazides .Molecular Structure Analysis
The molecular structure of hydrazones involves a carbon and nitrogen at the active center. These centers are mainly responsible for the physical and chemical properties of the hydrazones .Chemical Reactions Analysis
Hydrazones can undergo various chemical reactions. For instance, they can be converted to the corresponding alkane by reaction with a base and heat .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazones are largely determined by the active centers of the molecule, which are carbon and nitrogen .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c22-19-10-6-2-5-9-18(19)21-20-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h11-15,20H,1-10H2/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQHAKPWLXXZGF-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NN=C3CCCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one |
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